(3R)-3-fluoro-3-methylpyrrolidine

Medicinal Chemistry Physicochemical Properties Drug Design

(3R)-3-fluoro-3-methylpyrrolidine (CAS 1637430-83-1) is a chiral, non-racemic fluorinated pyrrolidine derivative characterized by a single fluorine atom and a methyl group at the 3-position of the pyrrolidine ring in the (R)-configuration. With a molecular formula of C5H10FN and a molecular weight of 103.14 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of fluorinated pharmaceuticals and agrochemicals.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 1637430-83-1
Cat. No. B2849921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-fluoro-3-methylpyrrolidine
CAS1637430-83-1
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESCC1(CCNC1)F
InChIInChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3/t5-/m1/s1
InChIKeyOKAPCSXSRDTDMC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-fluoro-3-methylpyrrolidine CAS 1637430-83-1: A Chiral Fluorinated Pyrrolidine Building Block for Drug Discovery


(3R)-3-fluoro-3-methylpyrrolidine (CAS 1637430-83-1) is a chiral, non-racemic fluorinated pyrrolidine derivative characterized by a single fluorine atom and a methyl group at the 3-position of the pyrrolidine ring in the (R)-configuration . With a molecular formula of C5H10FN and a molecular weight of 103.14 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of fluorinated pharmaceuticals and agrochemicals [1]. Its unique combination of a stereocenter and fluorine substitution enables precise control over molecular conformation and physicochemical properties, making it a valuable intermediate for developing enzyme inhibitors and central nervous system (CNS)-targeting agents [2].

Why (3R)-3-fluoro-3-methylpyrrolidine Cannot Be Substituted with Racemic or Non-Fluorinated Analogs


Generic substitution of (3R)-3-fluoro-3-methylpyrrolidine with racemic mixtures, non-fluorinated analogs, or different stereoisomers is scientifically unsound due to its unique stereochemical and electronic profile. The (3R)-configuration is critical for enantioselective interactions with biological targets, as the opposite (3S)-enantiomer (CAS 1637430-82-0) often exhibits distinct binding affinities and pharmacological profiles . Furthermore, the single fluorine atom at the 3-position significantly lowers the pKa of the pyrrolidine nitrogen compared to non-fluorinated analogs like 3-methylpyrrolidine, thereby enhancing membrane permeability and metabolic stability . These combined features—stereochemistry and fluorine substitution—are not replicated by simpler building blocks such as 3-fluoropyrrolidine or 3-methylpyrrolidine, making the (3R)-3-fluoro-3-methyl derivative indispensable for achieving desired potency and selectivity in drug candidates .

Quantitative Differentiation of (3R)-3-fluoro-3-methylpyrrolidine from Analogs: pKa, LogP, and Inhibitor Potency


Reduced Basicity (pKa) Compared to Non-Fluorinated Pyrrolidines Enhances Permeability

The introduction of a single fluorine atom at the 3-position of (3R)-3-fluoro-3-methylpyrrolidine lowers the pKa of the pyrrolidine nitrogen to 8.71 ± 0.10, compared to 10.53 ± 0.10 for 3-methylpyrrolidine and 11.27 for unsubstituted pyrrolidine [1]. This reduction in basicity shifts the equilibrium toward the neutral, membrane-permeable form at physiological pH, potentially improving oral bioavailability and CNS penetration .

Medicinal Chemistry Physicochemical Properties Drug Design

Increased Lipophilicity (LogP) Relative to Non-Fluorinated Analogs

The hydrochloride salt of (3R)-3-fluoro-3-methylpyrrolidine exhibits a calculated LogP of 0.24 (for the free base, LogP values around 1.13 have been reported), which is higher than that of non-fluorinated 3-methylpyrrolidine (XLogP3-AA = 0.7) [1]. The increased lipophilicity imparted by the fluorine atom can enhance membrane partitioning and binding to hydrophobic protein pockets .

Medicinal Chemistry ADME Lipophilicity

Key Building Block for Potent DDR1 Kinase Inhibitors (IC50 = 27.3 nM)

The (3R)-3-fluoro-3-methylpyrrolidine scaffold is a critical component of a potent Discoidin Domain Receptor 1 (DDR1) inhibitor. A compound incorporating this pyrrolidine moiety (BDBM372044) demonstrated an IC50 of 27.3 nM against DDR1 in a biochemical assay [1]. This potency is notable when compared to other DDR1 inhibitors in the same series, such as BDBM410085, which showed a significantly higher IC50 of 294 nM [2].

Kinase Inhibitors DDR1 Cancer Therapeutics

Enantiomeric Purity is Critical for Biological Activity: (3R) vs. (3S)

The (3R)-enantiomer (CAS 1637430-83-1) is structurally distinct from its (3S)-counterpart (CAS 1637430-82-0). In the context of chiral drug design, this stereochemical difference often translates to divergent biological activities. While direct comparative data for the isolated enantiomers as standalone compounds is limited, the specific use of the (3R)-configured building block in potent DDR1 inhibitors [1] and the well-established principle of enantioselective target engagement in medicinal chemistry underscore the necessity of procuring the correct enantiomer. Substituting with the (3S)-enantiomer or a racemic mixture would likely result in reduced potency or altered selectivity.

Stereochemistry Enantioselectivity Drug Discovery

Optimal Research and Industrial Applications for (3R)-3-fluoro-3-methylpyrrolidine


Medicinal Chemistry: Synthesis of Chiral, Fluorinated Drug Candidates

The primary application of (3R)-3-fluoro-3-methylpyrrolidine is as a chiral building block in the synthesis of novel pharmaceutical compounds. Its (R)-stereochemistry and fluorine substitution are leveraged to explore structure-activity relationships (SAR) for enzyme inhibitors, particularly those targeting kinases like DDR1 [1]. The compound's lowered pKa and increased lipophilicity, as demonstrated in Section 3, make it an attractive module for improving the drug-likeness of lead compounds by enhancing permeability and metabolic stability.

Chemical Biology: Development of Selective Kinase Probes

This compound is instrumental in the development of potent and selective chemical probes for kinases such as DDR1. As evidenced by the 27.3 nM IC50 achieved in a DDR1 inhibitor incorporating this scaffold, (3R)-3-fluoro-3-methylpyrrolidine enables the creation of high-quality tool compounds for target validation studies in fibrotic and oncological diseases [2]. Its use over non-fluorinated or achiral analogs is critical for achieving the required potency and selectivity profile.

Process Chemistry: Synthesis of Advanced Pharmaceutical Intermediates

(3R)-3-fluoro-3-methylpyrrolidine serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its commercial availability from reputable suppliers like AKSci and Fluorochem ensures that process chemists can reliably source this specific enantiomer for scale-up activities, avoiding the need for costly and time-consuming chiral resolution steps later in the development process.

Drug Discovery: CNS Penetrant Agent Design

The favorable physicochemical properties of (3R)-3-fluoro-3-methylpyrrolidine, specifically its reduced pKa (8.71) compared to non-fluorinated pyrrolidines, suggest its utility in designing compounds intended for CNS targets. The lower basicity facilitates a higher fraction of the neutral, membrane-permeable species at physiological pH, which is a well-established strategy for enhancing blood-brain barrier penetration .

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